REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH2:11][CH:12]1[CH2:17][CH2:16][N:15]([S:18]([CH:21]=[CH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)(=[O:20])=[O:19])[CH2:14][CH2:13]1)C1C=CC=CC=1.CO.[H][H]>[OH-].[OH-].[Pd+2].O1CCCC1>[C:23]1([CH2:22][CH2:21][S:18]([N:15]2[CH2:14][CH2:13][CH:12]([CH2:11][NH2:10])[CH2:17][CH2:16]2)(=[O:19])=[O:20])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:3.4.5|
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Name
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[1-(2-phenyl-ethenesulfonyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
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Quantity
|
2.5 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC(NCC1CCN(CC1)S(=O)(=O)C=CC1=CC=CC=C1)=O
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Name
|
|
Quantity
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200 mL
|
Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
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1 g
|
Type
|
catalyst
|
Smiles
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[OH-].[OH-].[Pd+2]
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
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WASH
|
Details
|
washed with 250 mL of methanol
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Type
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CONCENTRATION
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Details
|
Concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCS(=O)(=O)N1CCC(CC1)CN
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |